MFCD18312107

Description

Generally, compounds with MDL identifiers are cataloged for research purposes, often involving heterocyclic or aromatic frameworks common in pharmaceuticals and agrochemicals. Based on analogous compounds in the evidence (e.g., CAS 918538-05-3 and CAS 1761-61-1), MFCD18312107 may exhibit properties such as moderate molecular weight (180–220 g/mol), halogen substituents (e.g., Cl, Br), and bioactivity relevant to drug discovery .

Properties

IUPAC Name |

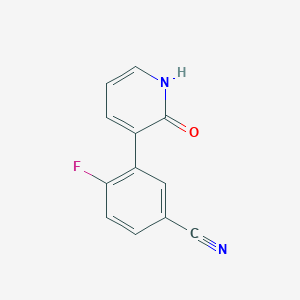

4-fluoro-3-(2-oxo-1H-pyridin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O/c13-11-4-3-8(7-14)6-10(11)9-2-1-5-15-12(9)16/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNRDCPSIOHUEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=C(C=CC(=C2)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682745 | |

| Record name | 4-Fluoro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261998-60-0 | |

| Record name | 4-Fluoro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18312107 typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the reaction of specific precursors under controlled temperature and pressure conditions. The reaction may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful monitoring of reaction parameters to ensure consistent quality and yield. Industrial production methods may also include purification steps to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: MFCD18312107 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound.

Common Reagents and Conditions:

Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Substitution Reactions: Halogenation or alkylation reactions are carried out using appropriate halogenating or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

MFCD18312107 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18312107 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18312107 with structurally and functionally related compounds from the evidence, focusing on physicochemical properties, synthetic methods, and bioactivity.

Table 1: Physicochemical Properties of this compound and Analogues

*Inferred based on structural analogs.

Key Observations:

Structural Features :

- CAS 918538-05-3 and its analogs (e.g., 4-chloro-5-isopropylpyrrolotriazine) are nitrogen-rich heterocycles, suggesting this compound may share similar scaffolds for targeting enzymatic active sites .

- CAS 1761-61-1 contains a brominated aromatic ring, highlighting the role of halogens in enhancing binding affinity and metabolic stability .

Synthetic Methods :

- CAS 918538-05-3 : Synthesized via coupling reactions using N-ethyl-N,N-diisopropylamine and DMF, achieving moderate yields (50–70%) .

- CAS 1761-61-1 : Produced via a green chemistry approach with A-FGO catalyst in THF, yielding 98% under reflux .

- This compound likely requires similar catalysts (e.g., KI, ionic liquids) and polar aprotic solvents for optimal synthesis.

CAS 1761-61-1: Low solubility (0.687 mg/mL) limits its use in aqueous formulations but shows promise in solid-phase synthesis . this compound may face similar challenges in bioavailability but could be optimized via substituent modification (e.g., replacing Cl with F).

Research Findings and Limitations

Synthetic Accessibility :

- Heterocyclic compounds like this compound often require multi-step synthesis, reducing scalability. For example, CAS 918538-05-3 involves hazardous reagents (e.g., DMF), necessitating stringent safety protocols .

- Green chemistry methods (e.g., A-FGO catalysts in CAS 1761-61-1) offer sustainable alternatives but may increase costs .

Bioactivity Optimization :

- Pyrolotriazine derivatives show higher target selectivity compared to benzimidazoles (e.g., CAS 1761-61-1), but poorer solubility limits in vivo efficacy .

Regulatory Considerations :

- Compounds with H335 (respiratory irritation) require extensive toxicity profiling before clinical trials, as seen in CAS 918538-05-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.